2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide
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Overview
Description
2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes pyridine, thieno, pyrazole, and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the core structures, followed by their assembly into the final compound. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Cyclization Reactions: Formation of the thieno[3,2-c]pyridine core through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and biological activity.
Material Science: Application in the development of new materials with specific electronic or optical properties.
Chemical Biology: Use as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl ethanone
- 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone
Uniqueness
2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide is unique due to its combination of multiple heterocyclic moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C24H19N5OS |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H19N5OS/c1-16-6-5-9-20(26-16)24-19(22-12-17-13-25-11-10-21(17)31-22)14-29(28-24)15-23(30)27-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,27,30) |
InChI Key |
YVABZJGVIULAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN(C=C2C3=CC4=C(S3)C=CN=C4)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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